methyl 3-ethyl-5-{[2-(thiophen-2-yl)ethyl]sulfamoyl}-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 3-ethyl-5-{[2-(thiophen-2-yl)ethyl]sulfamoyl}-1H-pyrazole-4-carboxylate is a complex organic compound that features a pyrazole ring substituted with various functional groups. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring and sulfamoyl group adds to its chemical versatility and potential biological activity.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiophene derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It is known that thiophene derivatives can interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Thiophene derivatives have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Pharmacokinetics
The compound’s predicted density is 1517±006 g/cm3, and its boiling point is 4283±550 °C . These properties may influence its bioavailability.
Result of Action
Thiophene derivatives have been shown to exhibit a variety of pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-ethyl-5-{[2-(thiophen-2-yl)ethyl]sulfamoyl}-1H-pyrazole-4-carboxylate typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethyl-5-{[2-(thiophen-2-yl)ethyl]sulfamoyl}-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfamoyl group can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrazole and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of the sulfamoyl group can produce primary amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .
Properties
IUPAC Name |
methyl 5-ethyl-3-(2-thiophen-2-ylethylsulfamoyl)-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S2/c1-3-10-11(13(17)20-2)12(16-15-10)22(18,19)14-7-6-9-5-4-8-21-9/h4-5,8,14H,3,6-7H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVCPLMJZDESPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)S(=O)(=O)NCCC2=CC=CS2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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